molecular formula C16H15ClN4O B5627020 N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide

Cat. No.: B5627020
M. Wt: 314.77 g/mol
InChI Key: DLGKAXQSAURWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole ring, a chlorinated methylphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide typically involves the following steps:

    Formation of Benzotriazole Ring: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Chlorination and Methylation: The benzotriazole derivative is then chlorinated and methylated to introduce the 3-chloro-4-methylphenyl group.

    Amidation: The final step involves the reaction of the chlorinated methylphenyl benzotriazole with propanoyl chloride to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of benzotriazole oxides.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole compounds.

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. The chlorinated methylphenyl group enhances the compound’s binding affinity and specificity, while the propanamide moiety contributes to its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
  • N-(3-chloro-4-methylphenyl)-2-(4-methylphenoxy)propanamide
  • N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)propanamide

Uniqueness

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide stands out due to its unique combination of a benzotriazole ring and a chlorinated methylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide is a derivative of benzotriazole, a class known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20ClN5OS
  • Molecular Weight : 401.91 g/mol
  • CAS Number : 443292-86-2
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 9.82 (predicted)

Pharmacological Activities

Benzotriazole derivatives, including this compound, exhibit various biological activities:

  • Antimicrobial Activity :
    • Benzotriazoles have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated MIC values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
    • A study indicated that benzotriazole derivatives could inhibit the growth of Trypanosoma cruzi, with effective concentrations leading to over 95% mortality in trypomastigote forms at 50 μg/mL .
  • Antifungal Activity :
    • The introduction of halogen and methyl groups in benzotriazole derivatives has been linked to enhanced antifungal activity against Candida albicans and Aspergillus niger. Compounds showed MIC values between 1.6 μg/mL and 25 μg/mL against these pathogens .
  • Antiparasitic Effects :
    • Some benzotriazole derivatives have been reported to possess antiparasitic properties, effectively inhibiting protozoan parasites like Entamoeba histolytica and Trypanosoma cruzi .

The biological activity of benzotriazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many compounds act by inhibiting crucial enzymes involved in pathogen metabolism, such as cytochrome P450 enzymes in fungi, which are essential for sterol biosynthesis .
  • Disruption of Membrane Integrity : The structural properties of benzotriazoles allow them to integrate into microbial membranes, disrupting their integrity and function .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various benzotriazole derivatives against MRSA strains. The results indicated that certain substitutions on the benzene ring significantly enhanced antibacterial activity, with this compound showing promising results comparable to conventional antibiotics .

Case Study 2: Antifungal Properties

In another investigation, a series of benzotriazole compounds were synthesized and tested for antifungal activity. The findings revealed that the presence of electron-withdrawing groups increased the potency against Candida species, with one derivative achieving an MIC as low as 1.6 μg/mL .

Summary Table of Biological Activities

Biological ActivityTarget Organism/PathogenMIC (µg/mL)Reference
AntibacterialMRSA12.5 - 25
AntifungalCandida albicans1.6 - 25
AntiparasiticTrypanosoma cruzi≤50

Properties

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-3-16(22)18-11-5-7-14-15(8-11)20-21(19-14)12-6-4-10(2)13(17)9-12/h4-9H,3H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGKAXQSAURWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.